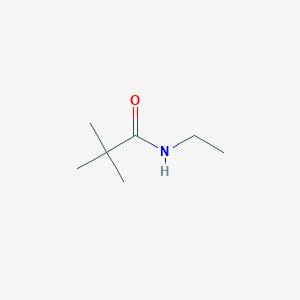
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride
Overview
Description
“3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is a chemical compound with the CAS Number: 90563-93-2 . It has a molecular weight of 179.18 and its IUPAC name is 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid .
Synthesis Analysis
An efficient synthesis of 3,4-dihydro-1,4-benzoxazine derivatives proceeds via Lewis acid-catalyzed S N 2-type ring opening of activated aziridines with 2-halophenols followed by Cu (I)-catalyzed intramolecular C-N cyclization in a stepwise fashion .
Molecular Structure Analysis
The molecular formula of “3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid” is C9H9NO3 . The InChI code is 1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid” include a molecular weight of 179.17 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 1 . The Exact Mass is 179.058243149 g/mol .
Scientific Research Applications
Allelochemicals and Agronomic Utility
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, closely related to 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride, have been the focus of phytochemical research due to their phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These properties suggest potential agronomic applications, including natural herbicide models and understanding plant defense mechanisms against pests and diseases (Macias et al., 2006).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for 3,4-dihydro-2H-1,4-benzoxazine derivatives and their applications in creating novel compounds with potential biological activities. These methodologies allow for efficient and scalable synthesis, expanding the toolbox available for medicinal chemistry and drug discovery (Ilaš et al., 2008).
Antibacterial Activity
The synthesis and evaluation of 1,4-Benzoxazine analogues have shown significant antibacterial activity against various strains, indicating their potential use in developing new antibacterial agents. Such studies contribute to the ongoing search for novel compounds to combat antibiotic-resistant bacteria (Kadian et al., 2012).
Material Science Applications
3,4-Dihydro-1,3-2H-Benzoxazines, derivatives of the targeted compound, have been explored beyond their traditional use as monomers for polybenzoxazines. Their remarkable properties have found applications in creating luminescent materials, ligands for cations, and reducing agents for precious metal ions, demonstrating the versatility of benzoxazine derivatives in material science (Wattanathana et al., 2017).
Bioactivity and Ecological Role
The bioactivity and ecological roles of 1,4-benzoxazinones, closely related to the compound of interest, highlight the chemical diversity and biological significance of these compounds. Their use in developing pharmaceuticals and understanding their role in chemical defense mechanisms in plants underscores the potential for natural product research in discovering novel bioactive compounds (Macias et al., 2009).
Mechanism of Action
Target of Action
Similar compounds like benzoylthiophenes have been reported to be allosteric enhancers (ae) of agonist activity at the a1 adenosine receptor .
Mode of Action
It’s known that allosteric enhancers like benzoylthiophenes increase the efficacy of agonists at their respective receptors . This suggests that 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid hydrochloride might interact with its targets in a similar manner, enhancing the activity of agonists at the A1 adenosine receptor.
Biochemical Pathways
The a1 adenosine receptor, a potential target of this compound, is involved in several biochemical pathways, including the regulation of heart rate and neurotransmitter release .
Result of Action
Allosteric enhancers of the a1 adenosine receptor can increase the efficacy of agonists, potentially leading to enhanced physiological responses .
Properties
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3.ClH/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8;/h1-4,8,10H,5H2,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRMYKRGFIEWNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3378563.png)


